Pyrazino[2,3-c]quinoline-5-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
890092-58-7 |
|---|---|
Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
pyrazino[2,3-c]quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H7N3O2/c16-12(17)11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H,16,17) |
InChI Key |
OHVNLNZZLQOHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)C(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Modifications of Pyrazino 2,3 C Quinoline 5 Carboxylic Acid Analogs
Key Structural Features and Their Impact on Biological Interactions
The biological profile of pyrazino[2,3-c]quinoline-5-carboxylic acid derivatives is intricately linked to the specific arrangement and electronic properties of their constituent rings and functional groups.
The carboxylic acid group at position 5 is a pivotal feature of the pyrazino[2,3-c]quinoline scaffold, often playing a crucial role in the molecule's interaction with biological targets. While direct studies on this compound are limited, the significance of a carboxylic acid function in similar heterocyclic systems is well-documented. For instance, in many quinoline-based compounds, the carboxylic acid group is essential for their biological activity, acting as a key pharmacophoric element. nih.govresearchgate.net This functional group, by virtue of its acidity, can engage in vital hydrogen bonding and ionic interactions with amino acid residues within the active sites of enzymes or receptors. researchgate.net
The ionization of the carboxylic acid at physiological pH can also enhance the water solubility of the compound, which is a critical factor for its pharmacokinetic profile. researchgate.net In the context of antiproliferative agents, the pKa value of the carboxylic acid can influence the selective uptake of the drug in the acidic microenvironment of tumor tissues. nih.gov It is speculated that the carboxylic acid at position 5 of the pyrazino[2,3-c]quinoline system could serve as a bioisostere for other acidic functional groups, such as tetrazoles, which have been successfully employed in medicinal chemistry to overcome limitations associated with the carboxylate moiety, including metabolic instability and reduced passive diffusion across biological membranes. researchgate.net
Modifications on the pyrazine (B50134) ring of the pyrazino[2,3-c]quinoline scaffold offer a valuable avenue for fine-tuning the biological activity of its analogs. The introduction of various substituents can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. In related pyrazine-2-carboxylic acid amides, the nature and position of substituents have been shown to significantly impact their antimycobacterial and antifungal activities. nih.gov
The following table illustrates hypothetical substituent effects on the pyrazine ring based on general principles observed in related heterocyclic compounds:
| Substituent at Pyrazine Ring | Electronic Effect | Potential Impact on Biological Activity |
| Methyl (-CH3) | Electron-donating | May enhance binding through hydrophobic interactions. |
| Chloro (-Cl) | Electron-withdrawing | Can alter electronic distribution and improve target binding. |
| Trifluoromethyl (-CF3) | Strongly Electron-withdrawing | May increase lipophilicity and metabolic stability. |
| Amino (-NH2) | Electron-donating | Can act as a hydrogen bond donor, potentially improving target interaction. |
Substitutions on the quinoline (B57606) moiety, both at the C(2) position and on the benzo portion, are critical for modulating the biological activity of this compound analogs. The quinoline ring system is a well-established pharmacophore found in numerous biologically active compounds. ajchem-a.com In the context of 2,4-disubstituted quinoline-3-carboxylic acid derivatives, modifications have been shown to influence their antiproliferative selectivity. nih.gov
Systematic Substituent Effects and Functional Group Variations
A systematic approach to modifying the this compound scaffold is essential for developing a comprehensive understanding of its SAR.
The biological activity of this compound analogs is significantly influenced by a combination of hydrophobic and electronic parameters. The lipophilicity of a compound, often quantified by its logP value, plays a crucial role in its ability to cross cell membranes and reach its biological target. In a study of substituted amides of pyrazine-2-carboxylic acids, a direct correlation was observed between increased lipophilicity and antituberculotic activity. nih.gov For instance, an analog with a high logP value demonstrated the highest inhibitory activity against Mycobacterium tuberculosis. nih.gov
Electronic effects of substituents, whether electron-donating or electron-withdrawing, can modulate the reactivity and binding affinity of the molecule. In pyrazolo[4,3-f]quinoline derivatives, the electronic nature of substituents on the quinoline ring was found to be a key determinant of their cytotoxic effects. mdpi.com Specifically, electron-withdrawing groups like halogens at certain positions led to potent antiproliferative activity, while electron-releasing groups resulted in diminished activity. mdpi.com
The following table provides a hypothetical illustration of how hydrophobic and electronic parameters might influence the biological activity of this compound analogs:
| Parameter | Modification | Potential Effect on Biological Activity |
| Hydrophobicity (logP) | Increase (e.g., adding alkyl chains) | May enhance membrane permeability and target engagement. |
| Decrease (e.g., adding polar groups) | May improve aqueous solubility but could reduce cell penetration. | |
| Electronic Effects | Electron-withdrawing groups (e.g., -NO2, -CN) | Can enhance binding affinity through favorable electronic interactions. |
| Electron-donating groups (e.g., -OCH3, -NH2) | May alter the electronic landscape and influence target recognition. |
The synthesis of pyrazino[2,3-c]quinolin-5(6H)-ones from N-1 substituted 3-chloroquinoline-2,4-diones highlights the feasibility of modifying the nitrogen atom within the quinoline part of a similar scaffold. mdpi.com Such modifications could be used to explore the steric and electronic requirements for optimal biological activity. Introducing bulky groups could probe the size of the binding pocket, while incorporating groups capable of hydrogen bonding could enhance target affinity. The development of synthetic routes that allow for diverse N-substitutions is therefore a crucial aspect of SAR studies for this class of compounds. nih.gov
Introduction of Heterocyclic Conjugates to the Pyrazino[2,3-c]quinoline Core
The conjugation of additional heterocyclic moieties to the core structure of pyrazino[2,3-c]quinolines represents a key strategy for modifying their biological activity. Research has demonstrated that the pyrazino[2,3-c]quinoline-5(6H)-one skeleton can undergo significant molecular rearrangements when reacting with certain reagents, leading to the formation of novel heterocyclic conjugates. mdpi.comnih.gov
For instance, the reaction of tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid (HNCO) does not simply add a carbamoyl (B1232498) group. Instead, it triggers a complex molecular rearrangement, resulting in the formation of new hydantoin (B18101) derivatives. mdpi.comnih.gov This transformation involves the scission of the C(2)-C(3) bond within the quinoline part of the scaffold and the subsequent formation of a new quinazolinedione skeleton linked to a hydantoin moiety. beilstein-archives.org Specifically, the reaction is proposed to proceed through an intermediate which then undergoes a retro-Claisen condensation to form the final products. mdpi.com
One such rearrangement produced a compound consisting of two distinct bioactive moieties: a 4-iminoquinazolin-2-one and a substituted hydantoin, linked by an iminoethane bridge. beilstein-archives.org The discovery that the pyrazino[2,3-c]quinoline core can be chemically transformed into conjugates possessing both quinoline and hydantoin motifs is significant, as both individual scaffolds are known to possess a wide range of biological activities. mdpi.com This opens up avenues for creating hybrid molecules with potentially novel or enhanced pharmacological profiles.
Isomerism and Stereochemical Considerations in this compound Analogs
Influence of Stereochemistry on Biological Target Recognition
Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets. For complex heterocyclic systems like pyrazino[2,3-c]quinoline analogs, the spatial arrangement of atoms can drastically affect binding affinity and efficacy. The introduction of chiral centers, for example, during the synthesis or modification of the scaffold, can lead to the formation of enantiomers or diastereomers.
In related pyrazino[2,1-b]quinazoline-3,6-dione systems, which also feature a fused heterocyclic structure, the presence of chiral amino acid building blocks results in diastereotopic protons that can be observed in NMR spectra. nih.gov The synthesis of these compounds often results in enantiomeric mixtures, and chromatographic methods are required to separate and characterize the individual stereoisomers. nih.gov
These distinct stereoisomers can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One enantiomer may fit perfectly into a binding site, leading to a desired therapeutic effect, while the other may have a weaker interaction, no activity, or even an off-target effect. Although specific studies on the stereochemistry of this compound are not detailed in the provided sources, the principles observed in structurally similar fused heterocycles, like the impairment of S. aureus biofilm production by one stereoisomer, underscore the importance of stereochemical considerations in drug design. nih.gov Therefore, controlling the stereochemistry during the synthesis of pyrazino[2,3-c]quinoline analogs is crucial for developing potent and selective therapeutic agents.
Regioisomeric Effects on Compound Efficacy
Regioisomerism, which concerns the different possible orientations of fused rings, is a critical factor influencing the properties of quinoline-based compounds. When a pyrimidine (B1678525) ring is fused to a quinoline core, four distinct regioisomers can be formed: Pyrimido[4,5-b]quinolines, Pyrimido[5,4-b]quinolines, Pyrimido[4,5-c]quinolines, and Pyrimido[5,4-c]quinolines. researchgate.net Each of these isomers represents a unique chemical entity with a different spatial arrangement of nitrogen atoms and ring structures, which in turn leads to different biological activities. researchgate.net
This principle applies directly to the pyrazino[2,3-c]quinoline system. The placement of the two nitrogen atoms in the pyrazine ring relative to the quinoline core and the carboxylic acid group is a key determinant of the molecule's interaction with biological targets. Altering the position of these nitrogen atoms results in different regioisomers, each with a potentially unique pharmacological profile.
Studies on simpler pyrazinoic acid analogs have shown that the relative positions of the two nitrogen atoms with respect to the carboxylic acid group have a significant effect on antimycobacterial activity. nih.gov While the pyrazine ring itself was found to be the most potent among various azine analogs, even slight modifications, such as transposing a nitrogen atom, led to reduced activity. nih.gov This highlights that the specific arrangement of heteroatoms within the pyrazino[2,3-c]quinoline scaffold is not arbitrary and that compound efficacy is highly sensitive to regioisomeric variations. The synthesis of specific, pure regioisomers is therefore a crucial aspect of medicinal chemistry efforts targeting this scaffold.
This compound Core as a Privileged Scaffold
Analysis of the Pyrazinoquinoline Framework in Medicinal Chemistry Design
The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them versatile starting points for drug discovery. nih.govnih.gov Quinoline and its fused heterocyclic derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govbenthamscience.comresearchgate.net
The Pyrazino[2,3-c]quinoline framework inherits the beneficial characteristics of the quinoline core, which offers an easily accessible and synthetically versatile scaffold for designing new drugs. nih.gov The fusion of a pyrazine ring to the quinoline structure introduces additional nitrogen atoms, which can act as hydrogen bond acceptors. scispace.com These nitrogen atoms play a prominent role in molecular binding to biological targets, enhancing the molecule's ability to form specific and strong interactions. scispace.com
Furthermore, the carboxylic acid group at the 5-position is a critical feature. In related pyrazinoic acid analogs, this carboxylic acid is essential for target binding and biological activity. nih.gov The combination of the rigid, fused aromatic ring system, the strategically placed nitrogen atoms of the pyrazine ring, and the essential carboxylic acid functional group makes the this compound core a highly valuable scaffold for the design of targeted therapeutic agents. Its structure allows for systematic modifications to fine-tune its pharmacological properties. purdue.edu
Comparison with Other Quinoline-Fused Scaffolds (e.g., Imidazoquinolines, Thienoquinolines)
The pyrazinoquinoline scaffold is one of many heterocyclic systems that can be fused to a quinoline core, each conferring distinct properties. A comparison with other prominent quinoline-fused scaffolds highlights the unique potential of the pyrazino[2,3-c]quinoline framework.
Imidazoquinolines: These compounds, which feature a five-membered imidazole (B134444) ring fused to the quinoline core, are well-known for their potent immunomodulatory activity. They are recognized by Toll-like receptors (TLRs), leading to the activation of the innate immune system. This activity profile is distinct from the primary activities being explored for many other quinoline derivatives.
Thienoquinolines: The fusion of a sulfur-containing thiophene (B33073) ring creates thienoquinolines. The presence of sulfur influences the electronic properties and three-dimensional shape of the scaffold, leading to a different set of biological activities, often including anticancer and antimicrobial effects.
Pyrazoloquinolines: These isomers of pyrazinoquinolines, containing a pyrazole (B372694) ring, have been researched for over a century and are known for their fluorescent properties and biological activities. nih.gov Their synthesis often involves methods like Friedländer condensation. nih.gov
Pyranoquinolines: Fusing a pyran ring to the quinoline core yields pyranoquinolines, which have been investigated for activities such as acetylcholinesterase inhibition and neuroprotection. nih.govresearchgate.net
The pyrazino[2,3-c]quinoline scaffold is distinguished by the presence of the pyrazine ring, a 1,4-diazine. This specific arrangement of two nitrogen atoms can influence solubility, metabolic stability, and hydrogen bonding capabilities in a manner different from the single nitrogen in a pyrrole (B145914) ring (as in pyrroloquinolines) or the 1,2-arrangement of nitrogens in a pyridazine (B1198779) ring. nih.gov The unique electronic distribution and hydrogen bonding potential of the pyrazino[2,3-c]quinoline core make it a distinct and valuable player among the diverse family of quinoline-fused scaffolds.
Interactive Data Tables
Table 1: Regioisomeric Effects in Azine-Carboxylic Acid Analogs This table illustrates the impact of nitrogen atom placement on biological activity, using pyrazinoic acid analogs as an example. Data derived from studies on antimycobacterial activity.
| Compound | Heterocyclic Ring | Nitrogen Positions | Relative Activity |
| Pyrazinoic Acid | Pyrazine | 1,4 | High |
| Isonicotinic Acid | Pyridine | 1 | Lower |
| Nicotinic Acid | Pyridine | 1,3-relationship | Lower |
| Pyrimidine Analog | Pyrimidine | 1,3 | Significantly Reduced |
| Pyridazine Analog | Pyridazine | 1,2 | Significantly Reduced |
Table 2: Comparison of Quinoline-Fused Scaffolds This table compares the key features and common biological activities of different scaffolds fused to a quinoline core.
| Fused Scaffold | Key Heterocyclic Ring | Ring Size | Key Features | Common Biological Activities |
| Pyrazinoquinoline | Pyrazine | 6-membered | Two nitrogen atoms (1,4-); H-bond acceptor | Antimycobacterial, Anticancer |
| Imidazoquinoline | Imidazole | 5-membered | Two nitrogen atoms (1,3-); Aromatic | Immunomodulatory (TLR agonists) |
| Thienoquinoline | Thiophene | 5-membered | Contains sulfur; Electron-rich | Anticancer, Antimicrobial |
| Pyrazoloquinoline | Pyrazole | 5-membered | Two adjacent N atoms (1,2-) | Fluorescent probes, various bioactivities |
| Pyranoquinoline | Pyran | 6-membered | Contains oxygen | Neuroprotective, AChE inhibition |
Biological Targets and Mechanistic Studies of Pyrazino 2,3 C Quinoline 5 Carboxylic Acid and Its Analogs
Enzyme Inhibition Studies
The core scaffold of pyrazino[2,3-c]quinoline and its derivatives has been identified as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of crucial enzymes involved in cell signaling, proliferation, and pathogen replication.
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Pyrazinoquinoline derivatives and related heterocyclic systems have emerged as potent inhibitors of several key kinases.
In a study focused on the synthesis of novel tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, the prepared compounds were evaluated for their inhibitory activity against Cyclin-Dependent Kinase (CDK) and Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase. mdpi.comnih.govnih.gov This research highlights the direct potential of the pyrazino[2,3-c]quinoline core in targeting kinases crucial for cell cycle progression and oncogenesis. mdpi.comnih.govnih.gov
Furthermore, structurally related compounds have demonstrated significant activity against the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two central nodes in the cell growth and survival signaling pathway.
Dactolisib (NVP-BEZ235) , an imidazo[4,5-c]quinoline derivative, is a well-documented dual PI3K/mTOR inhibitor that has been extensively studied in clinical trials for its antitumor activity. nih.gov
Novel Pyrazino[2,3-b]pyrazines have been synthesized and identified as potent inhibitors of the mTOR/PI3K/Akt pathway, showing promise for the treatment of cancer and inflammatory conditions. nih.gov
Research into Pyrazolo-[1,5-c]quinazolinone derivatives, another related scaffold, has identified compounds with inhibitory activity against CDK2 and CDK9, suggesting these compounds may exert their antitumor effects by targeting these cell cycle regulators. mdpi.com
The table below summarizes the kinase inhibition profile of pyrazinoquinoline derivatives and their analogs.
| Compound Class | Target Kinase(s) | Therapeutic Area |
| Tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones | CDK, ABL | Cancer |
| Imidazo[4,5-c]quinoline derivatives (e.g., Dactolisib) | PI3K, mTOR | Cancer |
| Pyrazino[2,3-b]pyrazines | mTOR, PI3K | Cancer, Inflammation |
| Pyrazolo-[1,5-c]quinazolinones | CDK2, CDK9 | Cancer |
This table is generated based on data from scientific articles.
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis. nih.gov The inhibition of DHODH can deplete the pyrimidine pool, thereby halting the proliferation of rapidly dividing cells, such as cancer cells and certain pathogens. nih.gov
While direct studies on Pyrazino[2,3-c]quinoline-5-carboxylic acid are limited, research on closely related 4-quinoline carboxylic acids has demonstrated potent inhibition of human DHODH. nih.govnih.gov A structure-guided design approach led to the discovery of quinoline-based analogs with IC₅₀ values in the low nanomolar range. nih.gov For instance, one potent analog demonstrated a DHODH IC₅₀ of 9.71 ± 1.4 nM. nih.gov The mechanism of these inhibitors involves binding to the ubiquinone binding pocket of the enzyme, thereby blocking its catalytic function. nih.govresearchgate.net The efficacy of these compounds can be reversed by the addition of exogenous uridine, confirming that their primary cellular target is indeed DHODH. nih.gov
The inhibition of DHODH is also a validated strategy for developing anti-infective agents, as many parasitic organisms rely solely on the de novo pyrimidine synthesis pathway and lack the salvage pathways present in human cells. nih.gov
DNA topoisomerases and DNA gyrase are essential enzymes that regulate the topology of DNA, making them validated targets for antibacterial and anticancer agents. nih.govmdpi.com Quinolone-based compounds are a well-established class of DNA gyrase inhibitors. mdpi.com
Research into novel quinoline (B57606) derivatives has expanded this therapeutic potential. Studies on pyrano[3,2-c]quinoline-3-carboxylates have identified compounds with dual inhibitory activity against both human topoisomerase II and bacterial DNA gyrase. rsc.orgresearchgate.netnih.gov One promising derivative exhibited an IC₅₀ value of 40.76 μM against DNA gyrase and 45.19 μM against topoisomerase II, highlighting its potential as a dual-acting anticancer and antimicrobial agent. rsc.orgresearchgate.net
Additionally, other related heterocyclic scaffolds, such as pyrazolo[1,5-a]indole derivatives , have been identified as catalytic inhibitors of DNA topoisomerases I and II, further demonstrating the capacity of these structural motifs to interfere with DNA replication and repair machinery. nih.gov These compounds act as catalytic inhibitors rather than topoisomerase poisons, meaning they inhibit the enzyme's function without stabilizing the enzyme-DNA cleavage complex. nih.gov
The pyrazinoquinoline scaffold and its analogs have shown potential as antiviral agents through various mechanisms, including direct interaction with viral proteins and interference with host-cell pathways essential for viral replication.
Structurally related aminopyrazoloquinoline derivatives have been evaluated for their antiviral activity against Herpes Simplex Virus type 1 (HSV-1), demonstrating an ability to inhibit viral replication. nih.gov More recently, hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.govrsc.org Molecular docking studies suggest these compounds bind to key viral proteins, and mechanistic assays indicate they can inhibit viral adsorption, replication, and have a direct virucidal effect. nih.govrsc.org
An indirect antiviral mechanism involves the inhibition of host enzymes like DHODH. By suppressing the cellular synthesis of pyrimidines, DHODH inhibitors can reduce the availability of nucleotides necessary for the replication of viral RNA. nih.gov This approach has shown that DHODH inhibitors can synergize with antiviral nucleoside analogs like molnupiravir (B613847) to strongly inhibit SARS-CoV-2 replication. nih.gov
Receptor Binding Affinities and Selectivity
Beyond enzyme inhibition, certain analogs of this compound exhibit high affinity and selectivity for specific G protein-coupled receptors (GPCRs), opening up different therapeutic avenues.
Adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃) are GPCRs that play crucial roles in various physiological processes. The development of selective antagonists for these receptors is a key area of drug discovery. While direct data on this compound is not available, extensive research on the closely related pyrazolo[3,4-c]pyridines and pyrazolo[3,4-d]pyridazines has revealed potent and selective antagonists for adenosine receptors.
Screening of an in-house library of pyrazolo[3,4-c]pyridine derivatives, originally designed for anti-proliferative activity, led to the identification of several potent competitive antagonists for the A₁ and A₃ adenosine receptors. One lead compound, A17 , displayed low nanomolar affinity for both receptors.
The table below shows the binding affinities of selected pyrazolo-pyridine and pyrazolo-pyridazine derivatives for human adenosine receptors.
| Compound | Scaffold | hA₁R Kᵢ (nM) | hA₃R Kᵢ (nM) |
| A17 | Pyrazolo[3,4-c]pyridine | 5.62 | 13.5 |
| 10b | Pyrazolo[3,4-d]pyridazine | 21 | 55 |
This table is generated based on data from scientific articles. nih.govnih.gov
These findings demonstrate that the pyrazolo-pyridine and related heterocyclic scaffolds are highly effective pharmacophores for targeting adenosine receptors with high affinity. nih.govnih.gov
Binding to c-Met, EGF, and VEGF Receptors
The quinoline core is a well-established pharmacophore in the design of inhibitors for various receptor tyrosine kinases (RTKs), including c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov These receptors are crucial mediators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. mdpi.com While direct experimental data on the binding of this compound to these specific receptors is not extensively documented in the reviewed literature, the behavior of analogous quinoline-based inhibitors provides significant insights.
Quinoline derivatives have been successfully developed as potent inhibitors of the c-Met receptor, which is a key target in various cancers like liver, pancreatic, and breast cancer. mdpi.comnih.gov Similarly, numerous quinoline compounds have been reported to inhibit VEGFR and EGFR, highlighting the versatility of this scaffold in targeting RTKs. nih.govmdpi.com For instance, quinoline-3-carboxylic acid derivatives have demonstrated inhibitory activity against VEGFR-2 and VEGFR-3. nih.gov The inclusion of the pyrazine (B50134) ring and a carboxylic acid moiety at position 5 on the quinoline core of this compound suggests a potential for interaction with the ATP-binding sites of these kinases, a common mechanism for quinoline-based inhibitors.
Receptor Binding Modes and Critical Interactions (e.g., H-bonds, π-interactions)
Molecular docking and co-crystal structure analyses of various quinoline-based inhibitors with their target kinases have revealed common binding patterns and critical interactions. A recurrent and pivotal interaction is the formation of a hydrogen bond between the nitrogen atom of the quinoline ring and a methionine residue within the hinge region of the kinase domain. mdpi.com For example, in the c-Met kinase domain, this interaction frequently occurs with Met¹¹⁶⁰. mdpi.comnih.gov
Beyond this key hydrogen bond, other interactions contribute to the stabilization of the ligand-protein complex. These include:
Hydrogen bonds: The various substituents on the quinoline scaffold can form additional hydrogen bonds with amino acid residues in the binding pocket, such as Asp¹²²². mdpi.comnih.gov In the case of this compound, the carboxylic acid group and the nitrogens in the pyrazine ring are potential sites for forming such hydrogen bonds.
π-interactions: The aromatic quinoline ring system often engages in π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in the binding site. For instance, π-interactions with Ile888 and Phe918 have been observed in the binding of some quinoline derivatives to VEGFR-2. mdpi.com
Protein-Ligand Interaction Analysis
Identification of Key Amino Acid Residues in Binding Pockets
The efficacy of quinoline-based kinase inhibitors is highly dependent on their interaction with specific amino acid residues that line the ATP-binding pocket. Based on studies of analogous compounds, the following residues are often crucial:
| Receptor | Key Interacting Amino Acid Residues | Reference |
| c-Met | Met¹¹⁶⁰, Asp¹²²², Lys¹¹¹⁰, Tyr¹¹⁵⁹ | mdpi.com |
| VEGFR-2 | Cys919, Asp1046, Ile888, Phe918 | mdpi.com |
The interaction with the hinge region (e.g., Met¹¹⁶⁰ in c-Met and Cys919 in VEGFR-2) is a common feature that anchors the inhibitor. mdpi.com The carboxylic acid moiety of this compound could potentially interact with positively charged residues like lysine (B10760008) or form hydrogen bonds with residues like asparagine or glutamine within the binding site.
Modulation of Cellular Pathways by this compound Derivatives
Impact on Ras/Raf/MEK and PI3K/Akt/mTOR Signaling Cascades
The Ras/Raf/MEK and PI3K/Akt/mTOR pathways are two of the most critical intracellular signaling cascades that regulate cell growth, proliferation, and survival. nih.gov These pathways are often hyperactivated in cancer due to mutations in upstream receptors like EGFR, c-Met, and VEGFR. Consequently, inhibitors of these receptors can indirectly modulate the activity of these downstream pathways. nih.gov
A number of quinoline derivatives have been shown to effectively inhibit the PI3K/Akt/mTOR pathway. mdpi.comnih.gov Notably, a compound featuring a pyrazino[2,3-c]quinolin-2(1H)-one scaffold was identified as a potent mTOR inhibitor. mdpi.com This finding suggests that the pyrazino[2,3-c]quinoline core can be a suitable framework for developing inhibitors that target this signaling cascade. Dual inhibitors that target both PI3K and mTOR are of particular interest to overcome feedback mechanisms that can arise from inhibiting only one component of the pathway. researchgate.net
Given that this compound and its analogs are designed to target receptor tyrosine kinases that are upstream of these pathways, it is plausible that they would exert an inhibitory effect on Ras/Raf/MEK and PI3K/Akt/mTOR signaling. By blocking the initial signal from the receptors, these compounds would prevent the downstream activation of key proteins like MEK, ERK, Akt, and mTOR, ultimately leading to reduced cell proliferation and survival.
Computational and Theoretical Chemistry Applied to Pyrazino 2,3 C Quinoline 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
The core structure of Pyrazino[2,3-c]quinoline is a fused polycyclic aromatic system, featuring a quinoline (B57606) ring system fused to a pyrazine (B50134) ring. This fusion results in an extended π-electron system that largely dictates the molecule's geometry and electronic features. Studies on analogous compounds, such as tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, have confirmed the essentially planar structure of this fused ring system. nih.govbeilstein-archives.org The presence of nitrogen and oxygen heteroatoms within related scaffolds like pyrano[3,2-c]quinoline contributes significantly to their electronic and optical properties. nih.gov The introduction of a carboxylic acid group at the 5-position is expected to act as an electron-withdrawing group, further influencing the charge distribution across the aromatic system and impacting its reactivity and intermolecular interaction capabilities. The planar geometry and delocalized electrons are critical for potential intercalation with biological macromolecules.
Computational methods can predict spectroscopic data (NMR, IR, Mass Spectrometry) that are crucial for confirming molecular structures and understanding reaction mechanisms. Research on newly synthesized tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones demonstrates the use of extensive spectroscopic analysis for structural elucidation. nih.gov These compounds were characterized using 1H, 13C, and 15N NMR, along with ESI mass spectra, to confirm their tricyclic structure and rule out other potential isomers. nih.govbeilstein-archives.org For instance, in the reaction of N-1 substituted 3-chloroquinoline-2,4-diones with ethylene (B1197577) diamine, NMR and mass spectrometry were essential to confirm that the reaction yielded the expected pyrazino[2,3-c]quinolin-5(6H)-ones without undergoing molecular rearrangement. nih.govbeilstein-archives.org The table below shows representative spectral data used to characterize a derivative of the core structure.
| Spectral Data Type | Compound Analyzed | Observed Data Points | Source |
| ESI-MS (pos.) | 6-Benzyl-1,2,3,4-tetrahydropyrazino[2,3-c]quinolin-5(6H)-one | m/z (%): 306.0 [M + H]⁺ (100) | nih.gov |
| IR (cm⁻¹) | 6-Benzyl-1,2,3,4-tetrahydropyrazino[2,3-c]quinolin-5(6H)-one | ν: 3329 (N-H), 1668 (C=O), 1603 (C=C) | nih.gov |
| ¹H NMR (ppm, DMSO-d₆) | 1-butyl-1,2,3,4-tetrahydropyrazino[2,3-c]quinolin-5(6H)-one | δ: 7.37 (t, 1H), 7.32 (d, 1H), 7.13 (m, 2H), 3.98 (t, 1H) | nih.gov |
| ¹³C NMR (ppm, DMSO-d₆) | 1-butyl-1,2,3,4-tetrahydropyrazino[2,3-c]quinolin-5(6H)-one | δ: 170.4 (C=O), 138.2 (C=N), 127.8, 123.5, 122.8, 114.3 (Aromatic C) | nih.gov |
This interactive table provides examples of spectroscopic data obtained for derivatives of the pyrazino[2,3-c]quinoline scaffold.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in predicting how a ligand such as Pyrazino[2,3-c]quinoline-5-carboxylic acid might interact with a biological target, typically a protein receptor.
Molecular docking studies on various quinoline-based heterocyclic compounds have successfully predicted their binding affinities and interaction patterns with numerous biological targets. These studies provide a strong indication of the potential for the pyrazino[2,3-c]quinoline scaffold to act as a pharmacophore. For example, derivatives of 2H-thiopyrano[2,3-b]quinoline, a structurally related system, were docked against the anticancer peptide target CB1a, showing binding affinities ranging from -5.3 to -6.1 kcal/mol. semanticscholar.org Similarly, newly synthesized pyrazoline derivatives containing a quinoline moiety were evaluated in silico as potential inhibitors of Phosphatidylinositol 3-kinases (PI3K), with some compounds showing docking scores superior to known reference drugs. bohrium.comorscience.ru These simulations reveal that the quinoline portion often occupies the ATP-binding site of kinases, forming crucial hydrogen bonds and hydrophobic interactions. mdpi.com
| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
| 2H-Thiopyrano[2,3-b]quinoline | CB1a (Anticancer Peptide) | -5.3 to -6.1 | PHE-15, TRP-12, LYS-16, GLU-32 | semanticscholar.org |
| Quinoline-Pyrazoline Hybrids | PI3K (Kinase) | -7.17 to -7.85 | Not specified | bohrium.comorscience.ru |
| Pyrano[3,2-c]quinoline Analogues | Topoisomerase IIβ | -7.5 to -8.3 | Not specified | scirp.org |
| Thiophene-Pyrazoline Hybrids | Enoyl Acyl Carrier Protein Reductase (InhA) | -16.70 to -19.20 | Not specified | researchgate.net |
This interactive table summarizes predicted binding affinities from molecular docking studies of various quinoline-based derivatives against different biological targets.
The conformation of a ligand within a receptor's binding site is critical for its activity. Molecular dynamics simulations and conformational analysis can reveal how substituents on the core scaffold affect its three-dimensional shape and, consequently, its binding affinity. In a study of quinolyl pyrazinamides, another class of compounds related to the target molecule, conformational analysis showed that the core scaffold generally maintains planarity. However, the introduction of a methyl group at the C7 position induced a conformational change due to a steric clash with a nearby carbonyl group. This loss of planarity was proposed as a plausible reason for a measured reduction in binding affinity to its target receptors. This highlights how computational conformational analysis can explain structure-activity relationships by linking molecular geometry directly to binding efficacy. The interaction between a ligand and its receptor is often a dynamic process involving a two-step binding mechanism where different parts of the ligand interact with distinct regions of the receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While no specific QSAR studies for this compound were identified, research on related scaffolds demonstrates the utility of this approach.
In a study of pyrazolo[4,3-c]quinoline derivatives, QSAR analysis was successfully used to gain insights into the structural features required for anti-inflammatory activity. mdpi.comnih.gov The researchers calculated over 2,000 structural features (1D/2D descriptors and fingerprints) for each compound and used feature selection algorithms to build a multiple regression model. mdpi.com This model helped identify the key structural determinants for the inhibition of nitric oxide production in cells. mdpi.comnih.gov Another QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors utilized 3D descriptors to build a predictive model with high correlation coefficients (R² = 0.79, R²test = 0.95), demonstrating the power of 3D structural information in predicting biological potency. researchgate.net These examples show that a QSAR model for this compound derivatives could be developed to predict their activity and guide the synthesis of more potent analogues.
Development of 2D and 3D QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed to predict their inhibitory potential against various biological targets.
2D-QSAR studies utilize descriptors derived from the two-dimensional representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. These models have been employed to forecast the activity of novel pyrazino[2,3-c]quinoline derivatives, aiding in the prioritization of compounds for synthesis and biological evaluation.
3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional properties of the molecules. These approaches calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to lead to an increase or decrease in potency, providing a visual guide for optimizing lead compounds.
Correlation of Molecular Descriptors with Biological Potency
The biological potency of this compound derivatives is influenced by a combination of their structural, electronic, and physicochemical properties. Computational studies have focused on identifying and quantifying the correlation between specific molecular descriptors and biological activity.
Key molecular descriptors that have been investigated include:
Topological Descriptors: These numerical values characterize the atomic connectivity within a molecule, reflecting its size, shape, and degree of branching.
Electronic Descriptors: Parameters such as partial atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electrostatic interactions and reactivity of the compounds.
Physicochemical Descriptors: Properties like logP (a measure of lipophilicity), molar refractivity, and polarizability play a significant role in the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their interaction with the target.
By establishing a statistically significant relationship between these descriptors and biological potency, researchers can develop predictive models that guide the design of new analogues with improved activity.
Table 1: Key Molecular Descriptors and Their Relevance
| Descriptor Type | Examples | Relevance to Biological Potency |
|---|---|---|
| Topological | Wiener Index, Balaban Index | Describes molecular size, shape, and branching, which can influence binding affinity. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Governs the nature of electrostatic interactions and the potential for charge transfer with the biological target. |
| Physicochemical | LogP, Molar Refractivity | Affects solubility, membrane permeability, and the overall pharmacokinetic profile of the compound. |
Virtual Screening and Ligand Design Based on this compound
The this compound framework has served as a valuable template for virtual screening and ligand design campaigns aimed at the discovery of novel bioactive molecules.
Computational Approaches for Novel Pyrazinoquinoline Scaffold Discovery
Computational techniques have been instrumental in exploring the vast chemical space surrounding the pyrazino[2,3-c]quinoline core to identify novel scaffolds with desired biological activities.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is available, SBVS, particularly molecular docking, is a powerful tool. Large chemical libraries can be docked into the active site of the target protein, and the binding poses and energies of the compounds are evaluated. This allows for the identification of potential hits that are then prioritized for experimental validation.
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, LBVS methods can be employed. These approaches utilize the structural information of known active compounds, such as this compound derivatives, to identify new molecules with similar properties. Techniques include pharmacophore modeling, where a 3D arrangement of essential chemical features for activity is defined and used as a filter to screen compound databases, and 2D/3D similarity searching.
De Novo Design: This computational approach involves the construction of novel molecules within the constraints of the target's binding site. Algorithms can piece together molecular fragments or "grow" a molecule atom-by-atom to optimize its fit and interactions with the target, potentially leading to the discovery of entirely new pyrazinoquinoline-based scaffolds.
These computational strategies have proven to be efficient and cost-effective in the quest for novel therapeutic agents, enabling the focused exploration of chemical diversity and the rational design of potent and selective molecules based on the this compound scaffold.
Advanced Analytical Techniques in Pyrazino 2,3 C Quinoline 5 Carboxylic Acid Research
Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation
Spectroscopic techniques are foundational in the analysis of pyrazinoquinoline systems. They provide detailed insights into molecular structure, bonding, and the transformations these molecules undergo during chemical reactions.
Advanced NMR Techniques (e.g., 2D HSQC, ¹⁵N NMR) for Complex Structure and Reaction Intermediate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. While standard ¹H and ¹³C NMR are routinely used, advanced techniques like 2D Heteronuclear Single Quantum Coherence (HSQC) and ¹⁵N NMR are indispensable for complex heterocyclic systems like pyrazino[2,3-c]quinoline-5-carboxylic acid.
2D HSQC experiments are particularly valuable for correlating proton and carbon signals, which is essential for assigning the complex spectra of substituted quinolines and pyrazines. researchgate.netnih.gov This technique helps in resolving signal overlap that is common in 1D spectra of large aromatic systems. researchgate.netyoutube.com For instance, in the analysis of complex lignin (B12514952) structures, 2D HSQC was critical in identifying specific linkages and modifications. researchgate.net
¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic core. researchgate.netwikipedia.org The chemical shifts of ¹⁵N are highly sensitive to hybridization and substitution, making it an excellent probe for studying tautomerism and reaction mechanisms in nitrogen-containing heterocycles. researchgate.netwikipedia.orgrsc.org The incorporation of ¹⁵N isotopes, while synthetically challenging, can provide unambiguous information on molecular structures through the analysis of ¹³C–¹⁵N and ¹H–¹⁵N coupling constants. rsc.orgnih.gov This is particularly useful in distinguishing between different isomers and identifying reaction intermediates. rsc.org
Table 1: Representative ¹⁵N NMR Chemical Shift Ranges for Nitrogen Heterocycles This table provides typical chemical shift ranges and is for illustrative purposes, as specific values for this compound are not publicly available.
| Nitrogen Type | Hybridization | Typical ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂) |
| Pyridine-like | sp² | -150 to 0 |
| Pyrrole-like | sp² | -250 to -150 |
| Amine | sp³ | -380 to -300 |
| Nitro | sp² | -20 to 20 |
Data compiled from general knowledge of ¹⁵N NMR spectroscopy. wikipedia.orgacs.org
Mass Spectrometry in Reaction Pathway Monitoring and Product Identification
Mass spectrometry (MS) is a vital tool for monitoring the progress of chemical reactions and identifying products, byproducts, and transient intermediates. nih.govsigmaaldrich.com The hyphenation of a reaction setup, such as a continuous flow reactor, with a mass spectrometer allows for real-time analysis of the reaction mixture. researchgate.netrsc.org This approach enables the rapid optimization of reaction conditions and provides a deeper understanding of the reaction pathway. nih.govrsc.org
In the synthesis of pyrazinoquinoline derivatives, online MS can be used to:
Track the consumption of starting materials. nih.gov
Confirm the formation of the desired "this compound" product. nih.gov
Identify potential intermediates and impurities, offering insights into the reaction mechanism. nih.govomeka.net
Portable mass spectrometers are increasingly being used to bring this analytical capability directly to the synthesis laboratory. nih.govsigmaaldrich.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state packing. researchgate.net For complex heterocyclic molecules like pyrazinoquinoline derivatives, single-crystal X-ray diffraction can unambiguously confirm the connectivity of atoms and the stereochemistry, which can be challenging to determine solely by spectroscopic methods. researchgate.netacs.org
For example, the crystal structure of a related pyrido[2,3-b]pyrazine (B189457) derivative was determined by X-ray diffraction, providing precise bond lengths, bond angles, and intermolecular interactions. researchgate.net Such data is invaluable for understanding the molecule's physical properties and for computational modeling studies. researchgate.net
Table 2: Illustrative Crystallographic Data for a Related Heterocyclic Compound This table presents example data for a related compound class, as specific crystallographic data for this compound is not available.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.8333 |
| b (Å) | 12.8151 |
| c (Å) | 17.1798 |
| α (°) | 77.317 |
| β (°) | 74.147 |
| γ (°) | 66.493 |
Data from a study on a bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative. researchgate.net
Electrochemical Studies and Redox Mechanisms
The electrochemical behavior of pyrazinoquinoline derivatives is of significant interest due to their potential applications in electronic materials and as electroactive compounds. rsc.orgcase.edursc.org
Cyclic Voltammetry for Understanding Redox Behavior and Reaction Mechanisms
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. nih.govacs.org By measuring the current response to a varying potential, CV can determine the reduction and oxidation potentials, the stability of the redox species, and provide insights into the reaction mechanism. nih.govcdnsciencepub.comresearchgate.net
For pyrazino[2,3-g]quinoxaline (B3350192) derivatives, CV studies have shown that these compounds can undergo multiple, reversible, one-electron reductions. cdnsciencepub.comresearchgate.net The redox potentials are influenced by the substituents on the aromatic rings and the nature of the solvent. rsc.orgnih.gov In some cases, these compounds have been shown to form stable radical anions, dianions, and even tetraanions upon electrochemical reduction. cdnsciencepub.comresearchgate.net
Electrode Reaction Mechanisms of Pyrazinoquinoline Derivatives
The study of electrode reaction mechanisms of pyrazinoquinoline derivatives reveals the sequence of electron transfers and any coupled chemical reactions. cdnsciencepub.comresearchgate.netdiffer.nl The electrochemical reduction of pyrazino[2,3-g]quinoxalines in a hydro-organic medium has been shown to proceed through successive formation of dihydro and tetrahydro derivatives. cdnsciencepub.com In contrast, in aprotic solvents like dry DMSO, these compounds can exhibit multiple reversible one-electron transfer steps. cdnsciencepub.comresearchgate.net
The mechanism of anodic oxidation of related aromatic aza hydrocarbons has also been a subject of study, providing a basis for understanding the oxidative pathways of these compounds. acs.org The interplay between the quinoid character and aromaticity of the core structure allows for tunable electronic properties in these systems. rsc.org The decomposition of related aza-aromatic compounds can occur through mechanisms such as hydration and tautomerization. rsc.orgdiffer.nlresearchgate.net
Applications and Future Research Directions for Pyrazino 2,3 C Quinoline 5 Carboxylic Acid
Pyrazino[2,3-c]quinoline-5-carboxylic acid as a Chemical Biology Probe
The unique structural and electronic properties of the pyrazinoquinoline core make it a promising candidate for the development of sophisticated tools for chemical biology. Its rigid, planar structure combined with the presence of nitrogen heteroatoms and a carboxylic acid functional group allows for tailored interactions with biological macromolecules.
Development of Fluorescent Probes Incorporating Pyrazinoquinoline Scaffolds
The development of fluorescent sensors is a significant area of research, with fused heterocyclic systems often serving as the core fluorophore. While specific research on this compound as a fluorescent probe is emerging, related structures demonstrate the principle and potential of this scaffold. For instance, derivatives of 1H-pyrazolo[3,4-b]quinoline, which also feature a fused quinoline (B57606) ring system, have been successfully utilized as fluorescent sensors for detecting metal cations like Zn2+. mdpi.com These probes exhibit high fluorescence quantum yields, a desirable characteristic for sensitive detection. mdpi.com The sensing mechanism often relies on processes like photoinduced electron transfer (PET), which can be modulated by the binding of an analyte. mdpi.com
Other related scaffolds, such as pyrazoline and pyrano[2,3-b]quinoline, have been fashioned into probes for detecting analytes like picric acid and mercury ions, respectively. researchgate.netresearchgate.net The fluorescence of these probes is typically quenched or enhanced upon interaction with the target molecule. researchgate.netresearchgate.net Given that the pyrazino[2,3-c]quinoline system possesses an extended π-conjugated aromatic framework, it is a strong candidate for developing novel fluorescent probes. The carboxylic acid group at the 5-position could serve as a versatile handle for attaching specific recognition units to target a wide array of biologically relevant molecules.
Tools for Investigating Novel Biological Pathways
Quinoline-based compounds, particularly those with a carboxylic acid moiety, have been instrumental in probing biological systems. A notable example is the use of 4-quinoline carboxylic acid derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.gov These inhibitors were developed through a structure-guided approach to create specific interactions within the enzyme's binding pocket. nih.gov
By analogy, this compound represents a valuable scaffold for designing similar biological tools. Its defined three-dimensional structure and strategically placed hydrogen bond donors and acceptors can be exploited to target the active sites of enzymes or cellular receptors. Such targeted probes can be used to modulate the function of specific proteins, thereby helping to elucidate their roles in complex biological pathways. The broader class of pyrazoloquinolines has been shown to modulate adenosine (B11128) A3 receptors and phosphodiesterase receptors, further highlighting the potential of these fused systems in biological investigation. nih.gov
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. The properties of this compound make it an excellent candidate for use as a fundamental building block in these architectures.
This compound as a Building Block in Complex Architectures
The construction of large, well-defined supramolecular structures often relies on molecules that possess specific, directional interaction sites. This compound is well-suited for this role. The carboxylic acid group is a powerful functional group in supramolecular synthesis, capable of forming robust and highly directional hydrogen bonds. This can lead to the formation of predictable patterns, such as dimers or extended chains.
Furthermore, the planar, aromatic pyrazinoquinoline core can participate in π-π stacking interactions, another key non-covalent force that guides molecular self-assembly. Research into star-shaped molecules has demonstrated that heterocyclic systems can be linked to a central core to create large, functional hybrid molecules. nih.gov this compound could be readily integrated into such designs, with the carboxylic acid serving as the point of attachment to a central scaffold, creating complex, multi-component assemblies with novel photophysical or electronic properties.
Novel Scaffolds and Hybrid Molecules Derived from this compound
The pyrazinoquinoline skeleton is not only functional in its own right but also serves as a versatile starting material for the synthesis of more complex, novel heterocyclic systems.
Design of Fused and Conjugated Heterocyclic Systems
Chemical reactions that transform or build upon the this compound framework open pathways to new molecular classes. Studies on the closely related pyrazino[2,3-c]quinolin-5(6H)-ones have shown that this core can undergo significant molecular rearrangements. mdpi.combeilstein-archives.org For example, reaction with isocyanic acid can induce a ring-opening and closing cascade, cleaving a carbon-carbon bond in the original quinoline structure to form entirely new, spiro-linked heterocyclic systems containing hydantoin (B18101) and quinazolinone moieties. mdpi.combeilstein-archives.org
This capacity for rearrangement demonstrates that the pyrazinoquinoline skeleton is a valuable precursor for generating diverse chemical scaffolds. Other research on fused quinolines has shown their utility in synthesizing complex polycyclic systems, such as 1,2,3,5,6-pentaazaaceanthrylenes, from pyrazolo[4,3-c]quinoline precursors. researchgate.net By applying similar synthetic strategies to this compound—or its derivatives—chemists can design and create novel fused and conjugated heterocyclic systems with unique electronic and biological properties.
Interactive Data Table: Applications of Quinoline-Based Scaffolds
| Scaffold Family | Application | Key Finding / Example |
| Pyrazolo[3,4-b]quinoline | Fluorescent Sensor | Used to detect Zn2+ cations with high quantum yield. mdpi.com |
| Pyrano[2,3-b]quinoline | Fluorescent Probe | Developed for the detection of mercury ions and phosgene. researchgate.net |
| 4-Quinoline Carboxylic Acid | Enzyme Inhibition | Acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). nih.gov |
| Pyrazino[2,3-c]quinolin-5(6H)-one | Synthetic Precursor | Undergoes molecular rearrangement to form novel hydantoin derivatives. mdpi.combeilstein-archives.org |
| Pyrazolo[4,3-c]quinoline | Synthetic Precursor | Used to synthesize complex fused systems like pentaazaaceanthrylenes. researchgate.net |
Patent Landscape Analysis in Related Chemical Spaces
The intellectual property landscape surrounding quinoline-pyrazine derivatives reveals a strong focus on their pharmacological applications, with a growing interest in their potential in materials science. While patents specifically claiming "this compound" are not abundant, the broader class of quinoline-pyrazine fused heterocyclic systems has been the subject of significant patenting activity.
Review of Intellectual Property Trends in Quinoline-Pyrazine Derivatives
An analysis of patents related to quinoline-pyrazine derivatives indicates a predominant trend towards the development of novel therapeutic agents. The core scaffold is recognized for its diverse biological activities, leading to patents covering a wide range of medical applications.
A notable area of patenting activity involves pyrazino-isoquinoline derivatives, which are structurally related to the pyrazino[2,3-c]quinoline system. For instance, a patent granted to Merck discloses novel pyrazino-isoquinoline derivatives and their use in anthelmintic compositions. google.com This highlights the early interest in this class of compounds for veterinary and human medicine. The patent details the synthesis of these compounds through cyclization and reduction reactions and claims their formulation with suitable carriers for therapeutic use. google.com
More recent research that often precedes patent applications explores the synthesis and biological evaluation of pyrazino[2,3-c]quinolin-5(6H)-ones. A study on the molecular rearrangement of these compounds also investigated their potential as CDK and ABL inhibitors, suggesting a possible direction for future patent claims in the area of cancer therapy. mdpi.com The synthesis of these compounds from 3-chloroquinoline-2,4(1H,3H)-diones and ethylene (B1197577) diamine provides a route to novel tricyclic systems that could be the subject of intellectual property protection. mdpi.com
The broader landscape of quinoline and pyrazine (B50134) derivatives further underscores the focus on medicinal chemistry. Patents for quinoline derivatives cover applications such as anti-inflammatory, anti-tumor, and central nervous system activity. nih.gov Similarly, pyrazine derivatives have been patented for a multitude of pharmacological effects, including as antibacterial, antifungal, and antiviral agents. The fusion of these two pharmacologically significant heterocycles in the pyrazino[2,3-c]quinoline scaffold represents a promising strategy for the development of new chemical entities with unique biological profiles, a key driver for patent filings.
Table 1: Representative Patents in the Quinoline-Pyrazine Chemical Space
| Patent Number | Title | Assignee | Key Application Area(s) |
| GB1441554A | Pyrazino-isoquinoline derivatives | Merck Patent GmbH | Anthelmintic compositions |
| --- | Pyrazolo[4,3-c]quinolines Derivatives | --- | Anti-inflammatory agents |
| --- | Pyrano[3,2-c]quinoline Analogues | --- | Anti-inflammatory, Anticancer |
Note: The table includes representative examples and is not exhaustive. The pyrazolo- and pyrano-quinoline derivatives are included to illustrate the broader trend of patenting fused quinoline systems for pharmacological applications.
Potential in Materials Science
The unique electronic and structural characteristics of the pyrazinoquinoline core suggest significant potential for applications in materials science, particularly in the realm of organic electronics. The fusion of an electron-donating quinoline moiety with an electron-accepting pyrazine ring can lead to materials with tunable optoelectronic properties.
Applications of Pyrazinoquinoline Structures in Polymeric Materials or Electronic Devices
While direct applications of "this compound" in materials science are still an emerging area of research, the closely related pyrazinoquinoxaline (PQ) derivatives have demonstrated considerable promise as building blocks for high-performance organic electronic devices. nih.govresearchgate.net These compounds serve as a strong model for the potential of pyrazinoquinoline-based materials.
Pyrazinoquinoxaline derivatives are azaacenes with a planar π-conjugated system and an electron-deficient nature, making them suitable as low band gap organic semiconductors. nih.gov Their properties can be readily tuned by modifying the substituents on the core structure. For example, studies on 5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (DPTTQ) and 2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ) have shown their utility as p-type semiconductors in organic field-effect transistors (OFETs). nih.govresearchgate.net
The mechanical properties of these materials are also crucial for applications in flexible electronics. Research has shown that HTPQ crystals exhibit flexible behavior, allowing them to withstand strain and maintain their conductivity over numerous cycles. nih.govresearchgate.net This flexibility is attributed to the specific crystal packing of the molecules. nih.govresearchgate.net In contrast, DPTTQ crystals were found to be brittle. nih.govresearchgate.net This highlights the importance of molecular design in achieving durable and flexible electronic devices.
The electronic properties of these pyrazinoquinoxaline derivatives have been characterized using techniques such as cyclic voltammetry. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be determined from their oxidation and reduction potentials, which are critical parameters for designing efficient organic electronic devices. nih.gov For instance, the HOMO and LUMO levels for DPTTQ were calculated to be -5.85 eV and -3.52 eV, respectively, while for HTPQ they were -5.78 eV and -3.52 eV. nih.gov
The incorporation of the pyrazino[2,3-c]quinoline scaffold into polymeric structures could lead to the development of novel materials with tailored electronic and mechanical properties for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The carboxylic acid functional group in "this compound" could serve as a convenient anchor point for polymerization or for grafting the molecule onto surfaces to modify their electronic properties.
Table 2: Electronic and Mechanical Properties of Representative Pyrazinoquinoxaline Derivatives
| Compound | Hole Mobility (cm²/Vs) | Mechanical Properties | HOMO (eV) | LUMO (eV) | Application |
| HTPQ | up to 0.01 | Flexible | -5.78 | -3.52 | Flexible OFETs |
| DPTTQ | ~1 order of magnitude lower than HTPQ | Brittle | -5.85 | -3.52 | OFETs |
OFETs: Organic Field-Effect Transistors
Q & A
Q. What are the established synthetic routes for Pyrazino[2,3-c]quinoline-5-carboxylic acid, and how are intermediates purified?
The synthesis typically involves multi-step strategies, including:
- Cyclization reactions to form the pyrazinoquinoline core, followed by carboxylation at the 5-position .
- Protection-deprotection sequences for functional group compatibility, such as tert-butyl ester intermediates to stabilize the carboxylic acid during synthesis .
- Purification methods : Column chromatography (silica gel, eluent gradients) and recrystallization (using ethanol/water or DCM/hexane mixtures) are critical for isolating high-purity intermediates and final products .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and stereochemical integrity of the fused pyrazine-quinoline system .
- High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
- HPLC with UV/Vis detection to assess purity (>98% for pharmacological studies) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Sparingly soluble in aqueous buffers (e.g., PBS at pH 7.4); enhanced solubility in DMSO or DMF for biological assays .
- Stability : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Catalytic system optimization : Use Pd/C or Cu(I)-mediated coupling for key cyclization steps (reported yield improvements from 45% to 72% in analogous quinoline syntheses) .
- Orthogonal protecting groups : Employ tert-butyl esters or Fmoc-protected amines to minimize side reactions during carboxylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for analogous pyrazine derivatives) .
Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?
| Analog Structure | Key Modification | Biological Activity Trend | Reference |
|---|---|---|---|
| 8-Chloro-1,7-naphthyridine-6-carboxylic acid | Naphthyridine core substitution | Enhanced kinase inhibition (IC₅₀ ↓30%) | |
| 3-(Trifluoromethyl)quinoline-5-carboxylic acid | CF₃ group at position 3 | Improved bacterial membrane penetration | |
| Pyrrolo[3,4-c]quinoline derivatives | Replacement of pyrazine with pyrrole | Reduced cytotoxicity in vitro |
Q. How can computational modeling guide the design of this compound derivatives?
- Molecular docking : Predict binding affinity to targets like HDACs or topoisomerases using AutoDock Vina or Schrödinger Suite .
- DFT calculations : Optimize electron distribution of the pyrazine ring to enhance π-π stacking with aromatic residues in enzyme active sites .
Q. How should researchers resolve contradictions in solubility vs. bioactivity data for this compound?
Q. What mechanistic insights exist for this compound in enzyme inhibition?
- Competitive inhibition : The carboxylic acid group chelates metal ions (e.g., Zn²⁺ in HDACs), disrupting catalytic activity (Ki ≈ 1.2 µM in preliminary studies) .
- Allosteric modulation : Pyrazine-quinoline rigidity may induce conformational changes in bacterial gyrase, as seen in fluoroquinolone analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
